molecular formula C9H12N2O B2405275 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 1541630-70-9

1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No. B2405275
M. Wt: 164.208
InChI Key: QNJGGBCYTQGESG-UHFFFAOYSA-N
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Description

“1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .


Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations the indazole structure was confirmed as 1H-indazole .


Chemical Reactions Analysis

During the course of experimental research, it was found that heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole and its derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
    • The synthesis of these compounds often involves various synthetic routes .
  • Synthesis of Natural Products

    • The alkene functionalised 2-aminobenzimidazole ring found in terrazoanthine natural products was synthesized in 3 steps from 1,2-epoxy-4-vinylcyclohexane via epoxide ring opening with toluenesulphonamide yielding 2 regioisomeric, separable amino alcohols .
    • One isomer was oxidized to the corresponding ketone and subsequently condensed with cyanamide to furnish the title compound, which was characterized by 1 H-NMR and 13 C-NMR spectroscopy .
  • Antimicrobial Activity

    • Some derivatives of imidazole and benzimidazole have shown good antimicrobial potential . For example, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain .
    • It was found that antibacterial and antifungal agents can be found in this group .
  • Chemical Precursors

    • 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
  • Synthesis of Active Molecules

    • 1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions .
  • Colorimetric Chemosensor

    • 4-Imidazolecarboxaldehyde has been used in the fabrication of a colorimetric chemosensor .
  • Anti-Tubercular Activity

    • Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis strain .
  • Natural Products Synthesis

    • The alkene functionalised 2-aminobenzimidazole ring found in terrazoanthine natural products was synthesized in 3 steps from 1,2-epoxy-4-vinylcyclohexane via epoxide ring opening with toluenesulphonamide yielding 2 regioisomeric, separable amino alcohols .
  • Medicinal Chemistry

    • The 2-aminoimidazole ring is an interesting structural moiety in medicinal chemistry. Biological targets containing glutamate and aspartate residues can interact with the 2-aminoimidazole ring via four hydrogen bonds .
  • Bioisostere Replacement

    • The 2-aminoimidazole ring has been utilized as a bioisostere for the replacement of guanidine, benzamidine, and triazole groups in biologically active compounds .
  • Synthesis of Active Compounds

    • There have been several 2-aminoimidazole natural products that have been synthesized, including sceptrin, ageliferin, and dragmacidins D and F .
  • Chemical Precursors

    • 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Safety And Hazards

This substance is being reviewed for use as a biocide in the EEA and/or Switzerland, for: product preservation, preservation for liquid systems, controlling slimes, preservation for working / cutting fluids .

properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydrobenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJGGBCYTQGESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde

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